Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative synthesized via a coupling reaction between 3-nitro-4-(phenethylamino)benzoic acid and ethyl 2-aminobenzo[d]thiazole-6-carboxylate, yielding compound 10 (94% yield) . The compound features a nitrobenzamido substituent at the 2-position of the benzothiazole core, a structural motif known to enhance binding affinity to biological targets through electron-withdrawing and steric effects.
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-2-25-16(22)11-6-7-13-14(9-11)26-17(18-13)19-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVRJAFSFAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzo[d]thiazole with 3-nitrobenzoyl chloride in the presence of a base, followed by esterification with ethanol under acidic conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Anticancer Applications
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate has been investigated for its role as a Bcl-3 inhibitor. Bcl-3 is associated with cancer metastasis and secondary tumor formation. Compounds that modulate Bcl-3 activity may prevent these processes by inhibiting NF-kB signaling pathways, which are crucial in cancer progression.
Case Study: In Vivo Studies
A study demonstrated the effectiveness of this compound in inhibiting the growth of human breast cancer cells (MDA-MB-231) in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a viable candidate for further development as an anticancer agent .
| Study | Model | Result |
|---|---|---|
| In Vivo Study | MDA-MB-231 Xenograft | Significant tumor size reduction |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, highlighting its potential use in treating bacterial infections.
| Bacterial Strain | Inhibition Concentration | Result |
|---|---|---|
| E. coli | 50 µg/mL | Effective inhibition |
| Staphylococcus aureus | 25 µg/mL | Effective inhibition |
Synthesis and Chemical Properties
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound.
Synthesis Overview
The synthesis typically involves:
- Formation of the benzo[d]thiazole core.
- Introduction of the nitro group via nitration reactions.
- Amide formation with ethyl 2-amino benzoate.
This optimized process not only enhances yield but also reduces the environmental impact associated with traditional synthetic routes .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Table 3: Molecular Weight and Predicted Properties
The nitro group increases molecular polarity compared to methyl or benzothiazole-carboxamido analogs, influencing solubility and membrane permeability.
Biological Activity
Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and relevant case studies.
Target Proteins
The primary target of this compound is Bcl-2 proteins, which are key regulators of apoptosis. The compound functions by inhibiting these proteins, thus promoting programmed cell death (apoptosis) in cancer cells.
Biochemical Pathways
This compound affects apoptotic pathways, particularly those involving caspase-3 activation. By inhibiting Bcl-2 proteins, it enhances the apoptotic signaling cascade, leading to increased cell death in malignant cells.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens. Studies indicate that derivatives with nitro groups enhance antibacterial and antifungal activities .
- Anticancer Properties : Preclinical studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in K562 cells with an IC50 value indicating potent activity .
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which are currently being explored for therapeutic applications in chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various tumorigenic cell lines. The results indicated selective cytotoxicity against the WI-38 VA-13 subline, demonstrating a promising therapeutic index for cancer treatment .
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step sequence:
- Step 1 : Preparation of the benzothiazole core. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is synthesized via cyclization of thiourea intermediates or coupling reactions, as demonstrated in benzothiazole scaffold optimizations .
- Step 2 : Amidation. The 3-nitrobenzamido group is introduced using 3-nitrobenzoyl chloride under anhydrous conditions (e.g., THF or DMF) with a base (e.g., Na₂CO₃ or K₂CO₃) to facilitate nucleophilic acyl substitution .
- Optimization : Yield improvements (e.g., 55–97%) are achieved by controlling stoichiometry, temperature (60–80°C), and catalysts (e.g., KI for alkylation steps) . Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, aromatic protons appear at δ 7.2–8.8 ppm, while ester groups show quartets (δ ~4.3 ppm) and triplets (δ ~1.4 ppm) for the ethyl moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with deviations <5 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, particularly for resolving nitro-group orientation and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent Variation : Systematically modify the nitrobenzamido group (e.g., halogenation at the benzene ring) or ester moiety (e.g., methyl-to-ethyl swaps) to assess impacts on target binding .
- Biological Assays : Test against Gram-negative pathogens (e.g., Acinetobacter baumannii) using DNA gyrase inhibition assays. IC₅₀ values and MICs (minimum inhibitory concentrations) guide potency improvements .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with bacterial gyrase ATP-binding pockets, prioritizing substituents with enhanced hydrophobic or electrostatic complementarity .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Prodrug Strategies : Hydrolyze the ethyl ester to a carboxylic acid (via esterases) to improve aqueous solubility. This approach increased bioavailability in analogous benzothiazole derivatives .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance dissolution rates. Stability studies (pH 1–7.4, 37°C) ensure compatibility with physiological conditions .
- LogP Optimization : Introduce polar groups (e.g., morpholine or pyridine) to reduce logP values while maintaining membrane permeability .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Metabolic Profiling : Identify rapid clearance or off-target metabolism using LC-MS/MS. For example, nitro-group reduction to amines may diminish activity in vivo .
- Pharmacokinetic Studies : Measure Cmax, Tmax, and AUC in rodent models to correlate plasma concentrations with efficacy. Adjust dosing regimens (e.g., bid vs qd) to maintain therapeutic thresholds .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and mitochondrial dysfunction (ATP assays) to rule out false-negative in vitro results .
Q. What methodologies are effective for analyzing crystallographic data of this compound and its protein complexes?
- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets. SHELXD/SHELXE pipelines enable robust phase determination for ligand-bound protein structures .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bond networks (e.g., nitro-group interactions with Arg136 in gyrase) .
- Validation Tools : CheckMol or PLIP analyze ligand-protein interactions (e.g., π-π stacking with Phe residues), ensuring crystallographic models align with biochemical data .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
